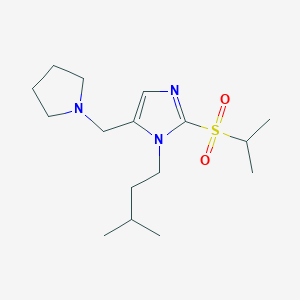![molecular formula C23H22ClNO2 B5017146 3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. This compound was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone 47,497 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. Activation of CB1 receptors by this compound 47,497 leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone 47,497 is its potent agonist activity at the CB1 receptor, which allows for the study of the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of this compound is its potential for abuse and dependence, which may limit its use in clinical research.
Direcciones Futuras
There are several potential future directions for the use of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone 47,497 in scientific research. One potential application is the development of novel therapeutics for the treatment of various neurological disorders, including chronic pain, multiple sclerosis, and epilepsy. Another potential direction is the study of the endocannabinoid system and its role in various physiological processes, including appetite regulation, immune function, and stress response.
Métodos De Síntesis
The synthesis of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone 47,497 involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with 3-chloro-4-methylphenylhydrazine to yield the corresponding hydrazone. The hydrazone is then reduced with sodium borohydride to produce this compound.
Aplicaciones Científicas De Investigación
3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone 47,497 has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-methoxyphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-16-8-11-19(14-21(16)24)25-22(17-6-4-3-5-7-17)15-23(26)18-9-12-20(27-2)13-10-18/h3-14,22,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTUAHSPQMKSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)
![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)
![6-chloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5017080.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)
![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)
![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)

![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)